molecular formula C26H45NO B1383982 22-NHC (inactive isomer) CAS No. 360068-87-7

22-NHC (inactive isomer)

Cat. No.: B1383982
CAS No.: 360068-87-7
M. Wt: 387.6 g/mol
InChI Key: PCLDERUMTJBTMY-XSLNCIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“22-NHC (inactive isomer)” is an inactive control compound for the hedgehog signaling inhibitor 22-NHC . It is a white solid and is used for research purposes only .


Molecular Structure Analysis

The molecular formula of “22-NHC (inactive isomer)” is C26H45NO . The molecular weight is 387.6 g/mol . The InChiKey is PCLDERUMTJBTMY-XSLNCIIRSA-N .


Physical And Chemical Properties Analysis

“22-NHC (inactive isomer)” is a white solid . It is soluble in DMSO . .

Scientific Research Applications

N-Heterocyclic Carbenes in Chemistry

N-Heterocyclic carbenes (NHCs), including the 22-NHC inactive isomer, play a critical role in the study of isomerism, which is fundamental to chemistry. They are used in examining molecules with identical compositions but varying connectivity or spatial arrangements. For example, the reaction of phosphanyl ketenes with NHCs leads to phosphaheteroallenes, showcasing a fundamental isomerization process (Li et al., 2016).

Applications in Polymer Synthesis

NHCs are also instrumental in polymer chemistry. They serve as versatile ligands for transition metals and powerful organic catalysts. NHCs have been utilized in metal-free polymer synthesis, activating key functional groups such as aldehydes, esters, and alcohols. This has led to the creation of various metal-free polymers, including aliphatic polyesters, polyethers, and polysiloxanes (Fèvre et al., 2013).

Understanding the M(NHC) Bond

The unique features of the M(NHC) bond have been a subject of extensive research. This involves understanding the electronic properties of NHCs, their reactivity, and their application in advanced computational techniques (Jacobsen et al., 2009).

Catalytic Applications

NHCs, including 22-NHC isomers, have found applications in catalysis. For instance, they have been used in olefin addition polymerization, demonstrating the influence of different halogen co-ligands on catalytic activities (Zhang et al., 2013).

Hydroisomerization Catalysts

In the field of hydroisomerization, NHCs have been applied to the development of catalysts like Pt/ZSM-22, which have shown effectiveness in the hydroisomerization of long-chain n-alkanes to mono-branched isomers (Chi et al., 2013).

Safety and Hazards

“22-NHC (inactive isomer)” is intended for research use only and is not for therapeutic or diagnostic use . It is also not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the SDS/MSDS .

Biochemical Analysis

Biochemical Properties

22-NHC (inactive isomer) plays a crucial role in biochemical reactions as a control compound. It does not exhibit the biological activity of its active counterpart, making it an ideal reference for comparative studies. The compound interacts with various enzymes, proteins, and other biomolecules, primarily serving as a baseline to understand the specific actions of active compounds. For instance, it is used to study the hedgehog signaling pathway, where it does not inhibit the pathway, unlike its active isomer .

Cellular Effects

The cellular effects of 22-NHC (inactive isomer) are minimal due to its lack of biological activity. It does not significantly influence cell function, signaling pathways, gene expression, or cellular metabolism. This property makes it an excellent control in experiments designed to observe the effects of active compounds on cellular processes .

Molecular Mechanism

At the molecular level, 22-NHC (inactive isomer) does not exhibit significant interactions with biomolecules. It does not bind to or inhibit enzymes, nor does it activate any signaling pathways. This lack of activity is crucial for its role as a control compound, ensuring that any observed effects in experiments are due to the active compound and not the inactive isomer .

Temporal Effects in Laboratory Settings

In laboratory settings, 22-NHC (inactive isomer) remains stable over time, showing no significant degradation or long-term effects on cellular function. Its stability ensures consistent results in experiments, providing a reliable baseline for comparison with active compounds .

Dosage Effects in Animal Models

In animal models, varying the dosage of 22-NHC (inactive isomer) does not produce significant effects. This lack of response at different dosages further underscores its role as an inactive control. High doses do not result in toxicity or adverse effects, making it safe for use in comparative studies .

Metabolic Pathways

22-NHC (inactive isomer) is not actively involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This inert nature is essential for its function as a control compound, ensuring that any metabolic changes observed are due to the active compound .

Transport and Distribution

Within cells and tissues, 22-NHC (inactive isomer) is transported and distributed passively. It does not interact with specific transporters or binding proteins, nor does it accumulate in particular cellular compartments. This passive distribution is consistent with its role as an inactive control .

Subcellular Localization

22-NHC (inactive isomer) does not exhibit specific subcellular localization. It lacks targeting signals or post-translational modifications that would direct it to particular compartments or organelles. This non-specific localization is in line with its function as an inactive control, ensuring that any observed subcellular effects are due to the active compound .

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLDERUMTJBTMY-XSLNCIIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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